dimethyl 5-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate
Description
Dimethyl 5-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate is a structurally complex heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidinone core. Key structural elements include:
- A pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-one backbone, which combines pyrazole, pyridine, and pyrimidine rings.
- Methyl ester groups at the isophthalate moiety, enhancing solubility and metabolic stability.
Properties
Molecular Formula |
C26H19FN4O5 |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
dimethyl 5-[5-(4-fluorophenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C26H19FN4O5/c1-14-22(15-4-6-18(27)7-5-15)23-28-13-20-21(31(23)29-14)8-9-30(24(20)32)19-11-16(25(33)35-2)10-17(12-19)26(34)36-3/h4-13H,1-3H3 |
InChI Key |
UOTDBUDKLRFIGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC(=CC(=C5)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of dimethyl 5-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate involves multiple steps. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-fluorobenzaldehyde with 2-methyl-3-oxopyrazole in the presence of a base can lead to the formation of the desired core structure .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents for the reactions.
Chemical Reactions Analysis
Dimethyl 5-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Dimethyl 5-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biological probe due to its ability to interact with specific proteins or enzymes.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of dimethyl 5-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s pyrido[3,4-e]pyrimidine fusion is distinct from simpler pyrazolo[1,5-a]pyrimidinones (e.g., MK8) or pyrazolo[4,3-d]pyrimidines . This extended conjugation may alter binding affinity in biological targets.
Fluorophenyl Substitution : The 4-fluorophenyl group is a common feature in MK8 and the target compound, often associated with enhanced metabolic stability and π-stacking interactions in kinase inhibitors .
Ester vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
